molecular formula C8H5ClF3NO B14840847 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde

2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B14840847
M. Wt: 223.58 g/mol
InChI Key: AWKNNHCNJONZHR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to an isonicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetic anhydride and chloromethylation reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde is unique due to its specific combination of functional groups and its isonicotinaldehyde backbone. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H5ClF3NO/c9-3-6-1-5(4-14)2-7(13-6)8(10,11)12/h1-2,4H,3H2

InChI Key

AWKNNHCNJONZHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C(F)(F)F)C=O

Origin of Product

United States

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